molecular formula C12H16FN3S B1416126 N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105188-21-3

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1416126
CAS No.: 1105188-21-3
M. Wt: 253.34 g/mol
InChI Key: LDBWXEVZZIVBOX-UHFFFAOYSA-N
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Description

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a benzothiazole derivative featuring a fluorine substituent at the 4-position of the benzothiazole ring and a propane-1,3-diamine chain with dimethylamino termini. The fluorine atom enhances electronic properties and metabolic stability, while the propane-1,3-diamine chain may influence solubility and molecular interactions .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-16(2)8-4-7-14-12-15-11-9(13)5-3-6-10(11)17-12/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWXEVZZIVBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known by its PubChem CID 33680015, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzothiazole moiety is significant as it has been associated with diverse pharmacological activities including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown promising results against various bacterial and fungal strains. Studies indicate that compounds with similar structures can inhibit the growth of pathogens by disrupting cellular processes.
  • Anticancer Properties : Research has suggested that benzothiazole derivatives may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific enzymes

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications in the benzothiazole ring could enhance efficacy.
  • Anticancer Activity :
    Research published in Journal of Medicinal Chemistry explored the anticancer effects of benzothiazole derivatives. The study found that specific substitutions on the benzothiazole ring could increase cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to activate apoptotic pathways through mitochondrial dysfunction.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of compound 1 is in the field of medicinal chemistry, particularly in the development of new anti-tubercular agents. Recent studies have shown that derivatives of benzothiazole exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB).

Case Study: Anti-Tubercular Activity
A study published in RSC Advances highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including compounds similar to N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. The results indicated that these compounds demonstrated moderate to good anti-tubercular activity against M. tuberculosis strains. Specifically, compounds were tested for their minimum inhibitory concentration (MIC) values, demonstrating effectiveness at low concentrations .

CompoundIC50 (μM)MIC (μM)
Compound 19.2 ± 1.50.09
Other DerivativesVariesVaries

Fluorescent Probes

The unique structural characteristics of compound 1 make it suitable for development as a fluorescent probe in biological imaging. The incorporation of fluorine and the benzothiazole moiety can enhance fluorescence properties, allowing for better visualization of biological processes in live cells.

Antimicrobial Agents

Beyond its application against tuberculosis, compound 1 has potential as a broader-spectrum antimicrobial agent. The benzothiazole derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key analogs differ in substituents at the 4-position of the benzothiazole ring, altering electronic and steric properties:

Compound Name Substituent (X) Molecular Formula Molecular Weight Key Properties/Applications
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine F C₁₂H₁₆FN₃S 253.34 Enhanced metabolic stability
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1204297-79-9) Cl C₁₂H₁₆ClN₃S 269.79 Increased lipophilicity
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105188-35-9) OCH₃ C₁₄H₂₀N₃O₂S 294.39 Electron-donating effects
  • Methoxy (OCH₃) : Electron-donating groups may alter π-π stacking interactions and redox properties .

Diamine Chain Modifications

The propane-1,3-diamine chain can be replaced with shorter or alternative diamine backbones:

Compound Name Diamine Chain Molecular Formula Molecular Weight Key Differences
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-42-3) Ethane-1,2-diamine C₁₁H₁₄FN₃S 239.31 Reduced flexibility, shorter chain
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 144010-02-6) Ethane-1,2-diamine C₁₁H₁₄ClN₃S 255.77 Lower molecular weight, altered conformation

Physicochemical Properties

Property Target Compound (F) Chloro Analog (Cl) Methoxy Analog (OCH₃)
Solubility Moderate (polar solvents) Low (non-polar solvents) High (due to OCH₃)
Hydrogen Bonding Strong (F electronegativity) Moderate (Cl) Weak (OCH₃)
Lipophilicity (LogP) ~2.1 (estimated) ~2.8 ~1.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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